molecular formula C16H8MgO10.2H<br>C16H10MgO10 B1229142 Magnesium monoperoxyphthalate CAS No. 78948-87-5

Magnesium monoperoxyphthalate

Cat. No.: B1229142
CAS No.: 78948-87-5
M. Wt: 386.55 g/mol
InChI Key: PIOZZBNFRIZETM-UHFFFAOYSA-L
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Preparation Methods

Magnesium monoperoxyphthalate is typically synthesized through the reaction of magnesium salts with monoperoxyphthalic acid. The reaction conditions often involve the use of water as a solvent, and the product is usually obtained as a hexahydrate. Industrial production methods focus on ensuring the stability and purity of the compound, often involving crystallization and purification steps to achieve the desired quality .

Chemical Reactions Analysis

Magnesium monoperoxyphthalate undergoes several types of chemical reactions, primarily oxidation reactions. Some of the key reactions include:

    Baeyer-Villiger Oxidation: Converts ketones to esters.

    Prilezhaev Reaction: Epoxidation of alkenes.

    Oxidation of Sulfides: Produces sulfoxides and sulfones.

    Oxidation of Amines: Produces amine oxides.

    Oxidative Cleavage of Hydrazones: Breaks down hydrazones into smaller fragments.

Common reagents used in these reactions include various solvents and catalysts that facilitate the oxidation process. The major products formed from these reactions are esters, epoxides, sulfoxides, sulfones, and amine oxides .

Scientific Research Applications

Magnesium monoperoxyphthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium monoperoxyphthalate involves the generation of reactive oxygen species (ROS) that facilitate oxidation reactions. These ROS interact with various molecular targets, leading to the oxidation of substrates such as ketones, alkenes, sulfides, and amines. The pathways involved in these reactions are typically radical-mediated, allowing for efficient and selective oxidation .

Comparison with Similar Compounds

Magnesium monoperoxyphthalate is often compared with other peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). While both compounds are used as oxidants, this compound has certain advantages:

    Stability: More stable in the solid state compared to mCPBA.

    Safety: Safer to handle and use in large-scale and industrial reactions.

    Cost: Lower cost of production.

Similar compounds include:

  • Meta-chloroperoxybenzoic acid (mCPBA)
  • Potassium hydrogen persulfate (Oxone)
  • Hydrogen peroxide

This compound’s unique properties, such as its water solubility and broad-spectrum biocidal effect, make it a valuable reagent in various applications .

Properties

IUPAC Name

magnesium;2-carboxybenzenecarboperoxoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H6O5.Mg/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h2*1-4,12H,(H,9,10);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOZZBNFRIZETM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10MgO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78948-87-5, 84665-66-7
Record name Dihydrogen bis[monoperoxyphthalato(2-)-O1,OO1]magnesate(2-)
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Record name Magnesate(2-), bis[2-carboxybenzenecarboperoxoato(2-)-κOO,κO']-, hydrogen, hydrate (1:2:6), (T-4)
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Record name MAGNESIUM MONOPEROXYPHTHALATE
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